Antiarrhythmic Efficacy: Liriodendrin vs. Verapamil in CaCl2-Induced Arrhythmia Model
Liriodendrin demonstrates antiarrhythmic efficacy comparable to the established calcium channel blocker verapamil. In a CaCl2-induced arrhythmia model, prophylactic administration of liriodendrin reduced the occurrence of ventricular fibrillation from 75% to 25% and overall mortality from 87.5% to 25% [1]. The antiarrhythmic effect achieved with liriodendrin at 5.0 mg/kg was similar to that of verapamil at 1.05 mg/kg [1].
| Evidence Dimension | Antiarrhythmic potency (dose required for comparable effect) |
|---|---|
| Target Compound Data | 5.0 mg/kg |
| Comparator Or Baseline | Verapamil: 1.05 mg/kg |
| Quantified Difference | Liriodendrin requires approximately 4.76-fold higher dose to achieve similar antiarrhythmic efficacy |
| Conditions | In vivo CaCl2-induced arrhythmia model; prophylactic administration |
Why This Matters
This quantification enables researchers to select liriodendrin as a natural product-derived alternative to verapamil for calcium channel-targeted antiarrhythmic studies, with clear dosing guidance for achieving comparable efficacy.
- [1] Feng, W. S., Li, H. W., Zheng, X. K., & Li, M. (2010). A new triterpene and an antiarrhythmic liriodendrin from Pittosporum brevicalyx. Archives of Pharmacal Research, 33(12), 1927-1932. View Source
